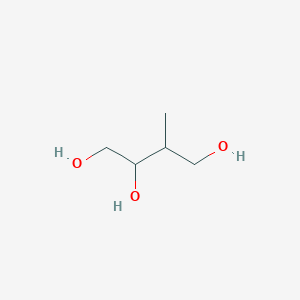
3-Methylbutane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutane-1,2,4-triol can be synthesized through several methods. One common method involves the catalytic hydrogenation of malic acid esters using a copper-containing catalyst. The reaction is carried out at temperatures ranging from 130 to 190°C and hydrogen partial pressures of 100 to 300 bar . Another method involves the hydration of butyn-2-diol-1,4 with the aid of mercury catalysts, although this method is less favorable due to hygienic concerns .
Industrial Production Methods
On an industrial scale, this compound is typically produced through the hydrogenation of butene-2-diol-1,4-epoxide. This process involves reacting butenediol with hydrogen peroxide to form the epoxide, which is then hydrogenated to yield the triol .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutane-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., HCl, HBr) under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions generally produce alkanes or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated compounds or ethers.
Scientific Research Applications
3-Methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Butanetriol: Similar in structure but lacks the methyl group at the third carbon.
1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions.
2-Methylbutane-1,2,3-triol: Similar but with hydroxyl groups at different positions.
Uniqueness
3-Methylbutane-1,2,4-triol is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other triols .
Properties
CAS No. |
62946-59-2 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3 |
InChI Key |
RXEJCNRKXVSXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


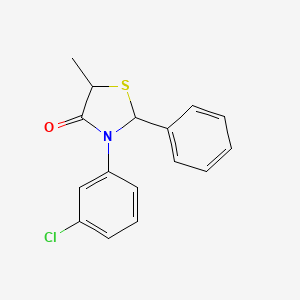
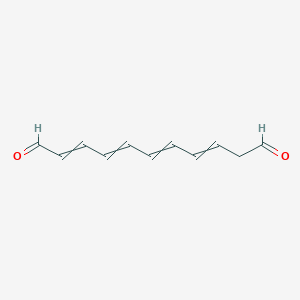
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
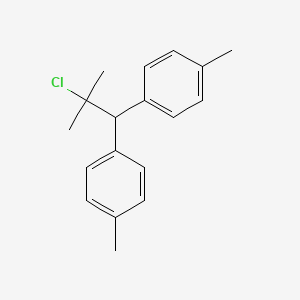

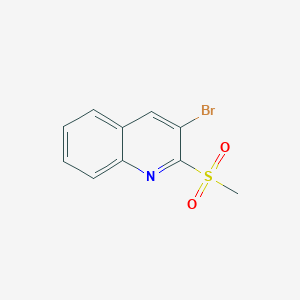
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
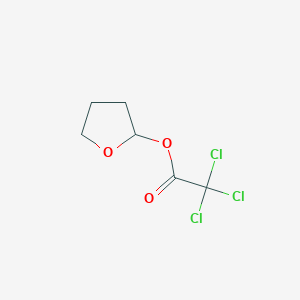

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
